Ethyl 3-(aminomethyl)-1,2,4-thiadiazole-5-carboxylate
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Overview
Description
Ethyl 3-(aminomethyl)-1,2,4-thiadiazole-5-carboxylate is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the thiadiazole ring imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(aminomethyl)-1,2,4-thiadiazole-5-carboxylate typically involves the reaction of ethyl 3-(chloromethyl)-1,2,4-thiadiazole-5-carboxylate with ammonia or an amine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction can be represented as follows:
[ \text{Ethyl 3-(chloromethyl)-1,2,4-thiadiazole-5-carboxylate} + \text{NH}_3 \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(aminomethyl)-1,2,4-thiadiazole-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylate group can be reduced to an alcohol or aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Ethyl 3-(aminomethyl)-1,2,4-thiadiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 3-(aminomethyl)-1,2,4-thiadiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Ethyl 3-(aminomethyl)-1,2,4-thiadiazole-5-carboxylate can be compared with other similar compounds such as:
- Ethyl 2-aminomethyl-1,3,4-thiadiazole-5-carboxylate
- Ethyl 3-(aminomethyl)-1,2,5-thiadiazole-5-carboxylate
These compounds share the thiadiazole ring but differ in the position of the amino and carboxylate groups. The unique arrangement of functional groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
Ethyl 3-(aminomethyl)-1,2,4-thiadiazole-5-carboxylate is a compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound has the molecular formula C₇H₈N₄O₂S and a molecular weight of approximately 224.23 g/mol. The compound features a thiadiazole ring, which is known for its biological activity due to the presence of sulfur and nitrogen atoms that can participate in various biochemical interactions.
Biological Activities
The biological activities of this compound include:
- Antimicrobial Activity : Studies have shown that thiadiazole derivatives exhibit significant antibacterial and antifungal properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : The compound's structure allows it to interact with biological targets involved in cancer progression. Research indicates that derivatives of thiadiazole can inhibit cancer cell proliferation through various mechanisms .
- Anti-inflammatory Effects : Thiadiazole derivatives have been reported to possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .
- Anticonvulsant Activity : Some studies have indicated that compounds with a similar scaffold may exhibit anticonvulsant effects in animal models, suggesting their potential in treating epilepsy .
Synthesis Methods
Several synthetic routes have been developed for the preparation of this compound. Common methods include:
- Condensation Reactions : Typically involve the reaction of hydrazine derivatives with carbon disulfide followed by alkylation to form the thiadiazole ring.
- Refluxing with Amines : this compound can also be synthesized by refluxing appropriate precursors with amines in ethanol .
Antimicrobial Studies
A study conducted by Kadi et al. (2019) evaluated various thiadiazole derivatives for their antimicrobial activity. Among these, this compound showed promising results against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those for standard antibiotics like ampicillin .
Anticancer Activity
Research published in the Journal of Medicinal Chemistry highlighted the anticancer properties of thiadiazole derivatives. In vitro assays demonstrated that compounds structurally related to this compound inhibited the growth of several cancer cell lines with IC50 values indicating potent activity .
Comparative Analysis with Related Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate | Methyl group at position 4 | Moderate antibacterial |
Ethyl 2-amino-1,3,4-thiadiazole | Amino group at position 2 | Anticancer activity |
Ethyl 5-(aminomethyl)-1,3,4-thiadiazole | Aminomethyl group at position 5 | Anticonvulsant effects |
The table above illustrates how structural variations influence the biological activities of related compounds.
Properties
Molecular Formula |
C6H9N3O2S |
---|---|
Molecular Weight |
187.22 g/mol |
IUPAC Name |
ethyl 3-(aminomethyl)-1,2,4-thiadiazole-5-carboxylate |
InChI |
InChI=1S/C6H9N3O2S/c1-2-11-6(10)5-8-4(3-7)9-12-5/h2-3,7H2,1H3 |
InChI Key |
CANLOCWZEUSLBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=NS1)CN |
Origin of Product |
United States |
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